3-Bromo-2-methylbutane-1,1,4-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom, a methyl group, and three nitrile groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylbutane-1,1,4-tricarbonitrile typically involves the bromination of 2-methylbutane-1,1,4-tricarbonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like 2-methylbutane-1,1,4-tricarbonitrile derivatives.
Elimination: Formation of alkenes such as 2-methylbut-2-ene.
Oxidation/Reduction: Formation of amines or carboxylic acids.
Scientific Research Applications
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylbutane-1,1,4-tricarbonitrile involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The nitrile groups can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methylbutane: Similar structure but lacks the nitrile groups.
2-Bromo-2-methylbutane: Similar structure but with the bromine atom at a different position.
3-Bromo-2-methyl-1-butene: Similar structure but with a double bond.
Uniqueness
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile is unique due to the presence of three nitrile groups, which significantly influence its chemical reactivity and potential applications. The combination of a bromine atom and multiple nitrile groups makes it a valuable compound for various synthetic and research purposes.
Properties
CAS No. |
64206-45-7 |
---|---|
Molecular Formula |
C8H8BrN3 |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-2-methylbutane-1,1,4-tricarbonitrile |
InChI |
InChI=1S/C8H8BrN3/c1-6(7(4-11)5-12)8(9)2-3-10/h6-8H,2H2,1H3 |
InChI Key |
HZMATVSAFLNHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC#N)Br)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.